molecular formula C14H16N2O B8347262 N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine

N1-[(2-methoxyphenyl)methyl]benzene-1,2-diamine

Cat. No. B8347262
M. Wt: 228.29 g/mol
InChI Key: RXDLHXPFPJZQLK-UHFFFAOYSA-N
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Patent
US07160879B2

Procedure details

A solution of 32 g (0.13 mole) of (2-methoxy-benzyl)-(2-nitro-phenyl)-amine (1) and 3.2 g Pd/C in 200 mL of 1:1 ethyl acetate:ethanol is treated at 40 psi of hydrogen for 1 hour. The reaction mixture is then filtered through celite and washed with 200 mL of ethanol. The solvent is then removed in vacuo to afford 28.2 g (0.12 mole, 92%) of N-(2-Methoxy-benzyl)-benzene-1,2-diamine (2).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][CH:17]=[CH:16][C:4]=1[CH2:5][NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O.C(O)C.[H][H]>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:19]=[CH:18][CH:17]=[CH:16][C:4]=1[CH2:5][NH:6][C:7]1[C:8]([NH2:13])=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
COC1=C(CNC2=C(C=CC=C2)[N+](=O)[O-])C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
3.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered through celite
WASH
Type
WASH
Details
washed with 200 mL of ethanol
CUSTOM
Type
CUSTOM
Details
The solvent is then removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CNC=2C(=CC=CC2)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.12 mol
AMOUNT: MASS 28.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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